3-Amino-2-hydroxypropyl 2-methylprop-2-enoate
Overview
Description
3-Amino-2-hydroxypropyl 2-methylprop-2-enoate, also known as 2-Propenoic acid, 2-methyl-, 3-amino-2-hydroxypropyl ester, is a chemical compound with the molecular formula C7H13NO3 and a molecular weight of 159.183 g/mol . This compound is characterized by the presence of an amino group, a hydroxyl group, and a methacrylate ester group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-hydroxypropyl 2-methylprop-2-enoate typically involves the esterification of methacrylic acid with 3-amino-2-hydroxypropanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-hydroxypropyl 2-methylprop-2-enoate undergoes a variety of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while reduction of the amino group can produce primary amines .
Scientific Research Applications
3-Amino-2-hydroxypropyl 2-methylprop-2-enoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various polymers and copolymers, which have applications in coatings, adhesives, and sealants.
Biology: The compound is utilized in the development of biomaterials and drug delivery systems due to its biocompatibility and functional groups that allow for further modification.
Medicine: It is explored for its potential in creating drug conjugates and prodrugs, enhancing the solubility and bioavailability of therapeutic agents.
Mechanism of Action
The mechanism of action of 3-Amino-2-hydroxypropyl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups enable the compound to form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. Additionally, the methacrylate ester group can undergo polymerization reactions, leading to the formation of cross-linked networks and materials with unique properties .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-hydroxypropyl 2-methylprop-2-enoate: This compound has a similar structure but contains a chloro group instead of an amino group.
Methacrylic acid 2-hydroxy-3-(4-anilinoanilino)propyl ester: This compound features an anilino group, providing different reactivity and applications.
Uniqueness
3-Amino-2-hydroxypropyl 2-methylprop-2-enoate is unique due to its combination of functional groups, which allows for diverse chemical reactivity and applications. The presence of both amino and hydroxyl groups provides opportunities for further functionalization and modification, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
(3-amino-2-hydroxypropyl) 2-methylprop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-5(2)7(10)11-4-6(9)3-8/h6,9H,1,3-4,8H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUVYJNPMXPWQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(CN)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20605031 | |
Record name | 3-Amino-2-hydroxypropyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20605031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5906-93-4 | |
Record name | 3-Amino-2-hydroxypropyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20605031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5906-93-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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